molecular formula C18H19N3O2S B11243663 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B11243663
M. Wt: 341.4 g/mol
InChI Key: QDVNEVBNISKZED-UHFFFAOYSA-N
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Description

4-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-2-ONE is a complex organic compound that features both indole and quinazolinone moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a quinazolinone precursor under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency. The choice of raw materials and reaction conditions is crucial to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the indole or quinazolinone rings .

Scientific Research Applications

4-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-2-ONE involves its interaction with specific molecular targets. The indole and quinazolinone moieties can bind to various enzymes and receptors, modulating their activity. This interaction can affect cellular pathways and biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and quinazolinone derivatives, such as:

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one

InChI

InChI=1S/C18H19N3O2S/c22-16(21-10-9-12-5-1-4-8-15(12)21)11-24-17-13-6-2-3-7-14(13)19-18(23)20-17/h1,4-5,8H,2-3,6-7,9-11H2,(H,19,20,23)

InChI Key

QDVNEVBNISKZED-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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